molecular formula C20H26N4O4S B3958243 5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline

5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline

Cat. No. B3958243
M. Wt: 418.5 g/mol
InChI Key: LSXHKZRYADDWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline, commonly known as EPN, is a chemical compound that has been used in scientific research for various purposes. This compound is a member of the family of nitroanilines and has been studied for its potential applications in biochemical and physiological research. In

Mechanism of Action

The mechanism of action of EPN is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, EPN may lead to an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system.
Biochemical and Physiological Effects
EPN has been shown to have a range of biochemical and physiological effects. In studies on insects, EPN has been shown to cause paralysis and death by disrupting the nervous system. In cancer research, EPN has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of using EPN in lab experiments is its high potency, which allows for the use of small amounts of the compound. However, EPN is also highly toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, which may limit its use in certain types of research.

Future Directions

There are several future directions for research on EPN. One area of interest is the development of safer and more effective pesticides based on EPN. Additionally, further studies on the mechanism of action of EPN may lead to the development of new treatments for neurological disorders and cancer. Finally, the synthesis of new analogs of EPN may lead to compounds with improved potency and selectivity for specific targets.
Conclusion
In conclusion, EPN is a chemical compound that has been used in scientific research for various purposes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to be learned about EPN, its potential applications in the fields of pesticide development, cancer research, and neurological disorders make it an area of interest for future research.

Scientific Research Applications

EPN has been used in various scientific research studies, including its potential use as a pesticide and in the treatment of cancer. In pesticide research, EPN has been shown to be effective against a range of pests, including insects and nematodes. In cancer research, EPN has been studied for its potential as a chemotherapeutic agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

5-(4-ethylsulfonylpiperazin-1-yl)-2-nitro-N-(2-phenylethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-2-29(27,28)23-14-12-22(13-15-23)18-8-9-20(24(25)26)19(16-18)21-11-10-17-6-4-3-5-7-17/h3-9,16,21H,2,10-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXHKZRYADDWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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